Eriochrome black t
Overview
Description
Eriochrome Black T is a hydroxyl-arylazo dye, generally supplied as a monosodium salt . It exists as a dark violet powder with a green metallic sheen . It is soluble in water and alcohol, but insoluble in common organic solvents .
Synthesis Analysis
Eriochrome Black T has been used in various studies for the removal of the dye from aqueous solutions . For instance, it has been removed from solutions using Al2O3 nanoparticles . Another study used a green chemistry method to synthesize ZnFe2O4@Au nanoparticles in the presence of a Crataegus monogyna leaf extract .Molecular Structure Analysis
The molecular formula of Eriochrome Black T is C20H12N3NaO7S . It has a molar mass of 461.38 g/mol .Chemical Reactions Analysis
Eriochrome Black T is used as an indicator for complexometric titrations . It forms a complex with Ca2+ and Mg2+ ions, but it binds more strongly to Mg2+ ions .Physical And Chemical Properties Analysis
Eriochrome Black T is a dark purple-brown/black solid, soluble in water, but insoluble in most organic solvents . It is blue in a buffered solution at pH 10 and turns red when Ca2+ ions are added .Scientific Research Applications
Photocatalytic Degradation
- Photocatalysis Using Nanoparticles : Eriochrome Black T can be degraded under visible light using CoCr2O4 nanoparticles as photocatalysts. This process shows high efficiency and reusability (Fardood et al., 2020).
- Degradation with Ammonium Phosphomolybdate : Utilizing ammonium phosphomolybdate semiconductor for photocatalytic degradation under visible light irradiation is effective. Factors like pH, semiconductor amount, dye concentration, and light intensity influence the degradation rate (Sharma et al., 2010).
Analytical Applications
- Hydrogen Peroxide Detection : Eriochrome Black T is used as a hydrogen donor for peroxidase, aiding in the sensitive detection of hydrogen peroxide in aqueous solutions (Zhu et al., 1997).
- Protein Binding Indicator : Binding of Eriochrome Black T to protein was observed during ultramicro-titration, suggesting its potential in protein analysis (Clark, 1962).
Environmental Applications
- Wastewater Treatment : Eriochrome Black T can be effectively removed from wastewater using eggshell membrane. This approach highlights a novel way of utilizing waste materials for environmental remediation (Liu, 2011).
Energy Applications
- Dye-Sensitized Solar Cells : Concentrations of Eriochrome Black T affect the efficiency of dye-sensitized solar cells. Optimal dye concentration can significantly enhance cell efficiency (Ahmed et al., 2018).
Extraction and Sensing
- Metal Ion Extraction : Silica gel-immobilized Eriochrome Black T is effective as a solid-phase extractor for zinc (II) and magnesium (II) from calcium (II) solutions. This application demonstrates its potential in selective metal ion separation (Mahmoud, 1997).
Ultrasonic Effects
- Impact of Ultrasonic Waves : Ultrasonic waves can affect Eriochrome Black T solutions, leading to irreversible decolorization due to oxidation and destruction of the dye molecule (Prakash & Jain, 1969).
Future Directions
properties
IUPAC Name |
sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWFYKTZVIRFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061969 | |
Record name | C.I. Mordant Black 11, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid with a faint metallic sheen; [Merck Index] Black odorless powder; [Acros Organics MSDS] | |
Record name | Eriochrome Black T | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14145 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Eriochrome black t | |
CAS RN |
1787-61-7 | |
Record name | Eriochrome Black T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Mordant Black 11, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-hydroxy-4-[(1-hydroxy-2-naphthyl)azo]-7-nitronaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERIOCHROME BLACK T | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPC0KHJ23C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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